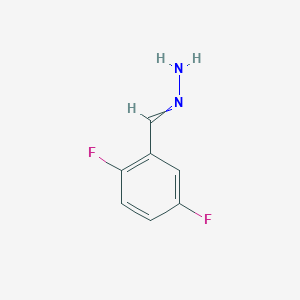

(2,5-Difluorophenyl)methylidenehydrazine

Description

Properties

Molecular Formula |

C7H6F2N2 |

|---|---|

Molecular Weight |

156.13 g/mol |

IUPAC Name |

(2,5-difluorophenyl)methylidenehydrazine |

InChI |

InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2 |

InChI Key |

OFIJRHPCOCLTSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C=NN)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to (2,5-Difluorophenyl)methylidenehydrazine (CAS 1820748-99-9): Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of (2,5-Difluorophenyl)methylidenehydrazine, CAS number 1820748-99-9. While specific research on this individual compound is nascent, its constituent moieties—the hydrazone scaffold and the 2,5-difluorophenyl group—are of significant interest in modern medicinal chemistry. This document synthesizes available data and established chemical principles to serve as a foundational resource for researchers, scientists, and drug development professionals. We will cover the compound's physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications as a versatile building block for novel therapeutic agents. The guide emphasizes safety, handling, and the strategic rationale for employing this molecule in drug discovery programs.

Introduction: A Building Block of Strategic Importance

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient lead generation. These are molecular frameworks that are capable of binding to multiple biological targets. The hydrazone linkage (-NH-N=CH-) is one such scaffold, renowned for its synthetic accessibility and wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumoral properties.[1][2]

Simultaneously, the strategic incorporation of fluorine atoms into drug candidates has become a critical tool for modulating metabolic stability, binding affinity, and lipophilicity. The 2,5-difluorophenyl group, in particular, offers a unique electronic and conformational profile. (2,5-Difluorophenyl)methylidenehydrazine merges these two powerful concepts into a single, readily accessible intermediate. This guide provides the technical foundation for leveraging this compound as a strategic starting material for developing next-generation therapeutics.

Physicochemical Properties and Characterization

(2,5-Difluorophenyl)methylidenehydrazine is a solid at room temperature, typically supplied with a purity of 95% or higher.[3] Its core structure consists of a 2,5-difluorobenzaldehyde condensed with hydrazine.

Key Properties

| Property | Value | Source |

| CAS Number | 1820748-99-9 | |

| Molecular Formula | C₇H₆F₂N₂ | |

| Molecular Weight | 156.13 g/mol | |

| Synonyms | (E)-(2,5-difluorobenzylidene)hydrazine | |

| InChI Key | OFIJRHPCOCLTSC-NYYWCZLTSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1F)C=NN)F | [4] |

| Purity | ≥95% | [3] |

Structural Representation

Caption: Structure of (2,5-Difluorophenyl)methylidenehydrazine.

Analytical Characterization

The identity and purity of (2,5-Difluorophenyl)methylidenehydrazine are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the C=N (imine) and N-H (hydrazine) bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[5]

Synthesis and Reaction Mechanism

The synthesis of hydrazones is a classic and highly reliable transformation in organic chemistry, proceeding via a condensation reaction between a carbonyl compound and a hydrazine.

Causality of Experimental Design

The chosen protocol is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen of the aldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of electrons on the terminal nitrogen of hydrazine. The subsequent elimination of a water molecule is the thermodynamic driving force for the reaction, leading to the stable hydrazone product. Ethanol is selected as a solvent due to its ability to dissolve both the polar hydrazine and the less polar aromatic aldehyde, creating a homogenous reaction environment.

Detailed Synthesis Protocol

This protocol describes the synthesis of (2,5-Difluorophenyl)methylidenehydrazine from 2,5-difluorobenzaldehyde and hydrazine hydrate.

Materials:

-

2,5-Difluorobenzaldehyde

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve an equimolar amount of 2,5-difluorobenzaldehyde in 30 mL of absolute ethanol.

-

Addition of Reagents: While stirring, add an equimolar amount of hydrazine hydrate to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-75°C) for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Applications in Drug Discovery and Development

The true value of (2,5-Difluorophenyl)methylidenehydrazine lies in its potential as a scaffold for creating diverse libraries of compounds with therapeutic potential. Its structure can be conceptually divided into two key pharmacophoric elements: the hydrazone linker and the difluorophenyl ring.

The Hydrazone Moiety: A Privileged Scaffold

The azomethine proton (-NHN=CH-) in hydrazones is a key structural feature that imparts a range of biological activities.[1] This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Numerous studies have demonstrated that hydrazone-containing compounds exhibit significant:

The 2,5-Difluorophenyl Group: A Tool for Pharmacokinetic Optimization

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties. The 2,5-difluoro substitution pattern offers specific advantages:

-

Metabolic Stability: The C-F bond is very strong, blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), which can increase the half-life of a drug.

-

Binding Affinity: Fluorine can engage in favorable hydrogen bonding and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Membrane Permeability: Fluorine substitution increases lipophilicity, which can improve a compound's ability to cross cell membranes and reach its intracellular target.

This moiety is a key component in molecules designed as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer cells and in potent TRK kinase inhibitors.[7][8]

Strategic Application in Lead Discovery

Caption: Potential drug discovery pathways from the core scaffold.

By using (2,5-Difluorophenyl)methylidenehydrazine as a starting point, researchers can readily synthesize libraries of more complex molecules. The terminal -NH₂ group is nucleophilic and can be reacted with a variety of electrophiles to build out diverse structures, exploring new chemical space for a wide range of therapeutic targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related compounds like 2,5-difluorophenylhydrazine provides essential guidance.[9][10] It should be handled with care in a laboratory setting.

Hazard Summary

-

Health Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10]

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[9][10]

Handling and Storage Recommendations

| Category | Recommendation | Source |

| Engineering Controls | Use only under a chemical fume hood or in a well-ventilated area. | [9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles). | [9][10] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep refrigerated for long-term stability. | [9][11] |

| In case of Fire | Use dry chemical, CO₂, water spray, or foam. Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen fluoride. | [11] |

First-Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

Conclusion

(2,5-Difluorophenyl)methylidenehydrazine (CAS 1820748-99-9) represents a synthetically accessible and strategically valuable intermediate for drug discovery. By combining the biologically active hydrazone scaffold with the pharmacokinetically advantageous 2,5-difluorophenyl group, this compound serves as an excellent starting point for the development of novel therapeutics across multiple disease areas. Its straightforward synthesis and well-defined properties make it a reliable tool for medicinal chemists aiming to generate new chemical entities with enhanced drug-like characteristics. This guide provides the necessary technical and safety information to facilitate its effective use in research and development settings.

References

-

[(2,5-difluorophenyl)methyl]hydrazine hydrochloride. PubChemLite. [Link]

- The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. Quick Company. [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

-

Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. ResearchGate. [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

-

Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. Cheméo. [Link]

-

PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). European Patent Office. [Link]

-

BDBM48023 2-chloranyl-5-[2-[[4-(4-fluorophenyl)carbonyloxy-3-methoxy-phenyl]methylidene]hydrazinyl]benzoic acid. BindingDB. [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]

-

2,4-Difluorophenylhydrazine hydrochloride, 98%. J&K Scientific LLC. [Link]

-

Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. MDPI. [Link]

-

Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI. [Link]

-

Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - [(2,5-difluorophenyl)methyl]hydrazine hydrochloride (C7H8F2N2) [pubchemlite.lcsb.uni.lu]

- 5. 175135-73-6|(2,5-Difluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. data.epo.org [data.epo.org]

- 8. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. spectrumchemical.com [spectrumchemical.com]

2,5-difluorobenzaldehyde hydrazone synonyms and IUPAC name

This guide details the chemical identity, synthesis, and application of 2,5-difluorobenzaldehyde hydrazone , a critical intermediate in the synthesis of fluorinated heterocycles.

Part 1: Nomenclature & Chemical Identity[1][2]

Precise nomenclature is vital in fluorinated chemistry to avoid confusion with structurally similar isomers (e.g., 2,3-difluoro or 3,5-difluoro variants) or functional analogs (e.g., hydrazides).[1]

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | (E)-(2,5-difluorobenzylidene)hydrazine |

| CAS Registry Number | 1820748-99-9 |

| Molecular Formula | C₇H₆F₂N₂ |

| Molecular Weight | 156.13 g/mol |

| SMILES | Fc1cc(F)ccc1/C=N/N |

| InChI Key | VVVOJODFBWBNBI-UHFFFAOYSA-N (Parent Aldehyde Reference) |

Synonyms & Trade Names

-

Abbreviated: 2,5-DFBA-Hydrazone

-

Note on Isomerism: The compound exists primarily as the (E)-isomer due to the steric minimization of the hydrazine moiety relative to the phenyl ring.[1]

Part 2: Structural Analysis & Reactivity

The chemical behavior of 2,5-difluorobenzaldehyde hydrazone is dominated by the electronic effects of the two fluorine atoms on the benzene ring.[1]

-

Electronic Deficit: The fluorine atom at the C2 (ortho) position is highly electron-withdrawing.[1] This makes the adjacent carbon susceptible to nucleophilic aromatic substitution (SₙAr).

-

Cyclization Potential: Unlike non-fluorinated hydrazones, this compound is metastable at high temperatures. The hydrazine nitrogen (NH₂) can attack the C2-fluorine position, ejecting fluoride (F⁻) to form 5-fluoro-1H-indazole .[1]

-

Acidity: The N-H protons are weakly acidic, allowing for deprotonation and coordination with transition metals (Cu, Zn, Ni) to form Schiff base ligands.

Reactivity Pathway Diagram

Figure 1: The synthesis pathway showing the condensation to the hydrazone and the subsequent thermal cyclization to the indazole.

Part 3: Synthesis Protocol

This protocol describes the controlled isolation of the hydrazone.[1] Standard reflux conditions often lead to premature cyclization to the indazole; therefore, temperature control is critical.

Materials & Reagents[1][5][6][7][8][9][10]

-

Precursor: 2,5-Difluorobenzaldehyde (CAS 2646-90-4), >98% purity.[4][1]

-

Reagent: Hydrazine hydrate (N₂H₄[1]·xH₂O), 50-60% or 80% solution.[1]

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst (Optional): Glacial acetic acid (catalytic amount).

Step-by-Step Methodology

1. Preparation of Reagent Solution

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of Absolute Ethanol .

-

Addition: Add 1.2 equivalents of Hydrazine Hydrate.

-

Expert Note: Excess hydrazine prevents the formation of the symmetrical azine (Aldehyde-N-N-Aldehyde) byproduct.[1]

-

-

Temperature: Cool the solution to 0–5°C using an ice bath.

2. Controlled Addition

-

Dissolution: Dissolve 10.0 g (approx. 70 mmol) of 2,5-difluorobenzaldehyde in 20 mL of Ethanol.

-

Dropwise Feed: Add the aldehyde solution to the hydrazine solution dropwise over 30 minutes.

3. Reaction & Crystallization

-

Equilibration: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot (high R_f) should disappear.

-

Precipitation: The hydrazone typically precipitates as a white to off-white solid.[1] If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure (Rotavap, <40°C).[1]

4. Isolation & Purification[5][6]

-

Filtration: Filter the solid under vacuum.[5]

-

Wash: Wash the filter cake with cold 50% aqueous ethanol (2 x 10 mL) to remove excess hydrazine.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

-

Warning: Do not exceed 50°C during drying, as this may trigger thermal cyclization or decomposition.

-

Part 4: Applications in Drug Discovery

The 2,5-difluorobenzaldehyde hydrazone moiety acts as a "privileged structure" in two primary domains:

Precursor to 5-Fluoroindazoles

The most significant application is its conversion to 5-fluoro-1H-indazole , a scaffold found in numerous kinase inhibitors (e.g., Axitinib analogs).[1]

-

Mechanism: Intramolecular Nucleophilic Aromatic Substitution (SₙAr).

-

Protocol: Dissolve the isolated hydrazone in a high-boiling polar aprotic solvent (DMSO or NMP) and heat to 120–150°C in the presence of a base (K₂CO₃). The hydrazine terminal nitrogen attacks the C2-position, displacing the fluorine.[1]

Schiff Base Ligands

The hydrazone nitrogen (C=N -NH₂) and the remaining fluorine atoms provide unique coordination geometries for metallodrugs.[1]

-

Utility: Synthesis of Cu(II) or Zn(II) complexes for antimicrobial screening. The fluorine atoms enhance lipophilicity, improving cell membrane permeability.

Decision Logic for Researchers

Figure 2: Decision matrix for selecting reaction conditions based on the desired end-product.

References

-

Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137663, 2,5-Difluorobenzaldehyde. Retrieved from [Link]

-

Indazole Synthesis: Zhu, G. D., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Journal of Organic Chemistry, 71(21), 8166–8172.[7][8] Retrieved from [Link][1]

-

Hydrazone Reactivity: Organic Syntheses Board of Editors. (2010). General Methods for Hydrazone Formation. Organic Syntheses, Coll. Vol. 11. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 页面加载中... [china.guidechem.com]

- 3. CAS [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of (2,5-Difluorophenyl)methylidenehydrazine

DMSO vs. Methanol in Drug Discovery Workflows[1]

Executive Summary

Current Status: (2,5-Difluorophenyl)methylidenehydrazine (CAS: 1820748-99-9) exhibits a distinct solubility differential characteristic of fluorinated aryl hydrazones.[1][2] Verdict: DMSO (Dimethyl Sulfoxide) is the obligatory solvent for preparing high-concentration stock solutions (>10 mM) intended for biological screening.[1][2] Methanol (MeOH) is unsuitable for primary stock preparation due to limited saturation points at ambient temperature but serves as the superior solvent for recrystallization and LC-MS mobile phase integration.[1][2]

This guide details the physicochemical mechanisms driving this divergence and provides validated protocols for solubility determination, ensuring data integrity in downstream assays.[1]

Chemical Profile & Physicochemical Drivers[1][2][3][4][5][6][7][8][9]

To understand the solubility behavior, we must analyze the solute-solvent interaction potential of the fluorinated hydrazone core.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Compound | (2,5-Difluorophenyl)methylidenehydrazine | Rigid, planar scaffold.[1][2] |

| Molecular Weight | ~156.13 g/mol | Low MW facilitates dissolution, but crystal packing dominates.[2] |

| Fluorine Substitution | C-2, C-5 positions | Increases lipophilicity (LogP) and lattice energy; reduces solubility in protic solvents.[1][2] |

| H-Bond Donors | 1 (Hydrazine -NH2) | Requires a strong H-bond acceptor solvent.[1][2] |

| H-Bond Acceptors | 3 (N, F, F) | Fluorine is a weak acceptor; Imine nitrogen is moderate.[1][2] |

The Solubility Differential: DMSO vs. Methanol[3]

1. Dimethyl Sulfoxide (DMSO) – The Thermodynamic Sink DMSO acts as a "universal solvent" for this compound class due to its dipolar aprotic nature.[1][2]

-

Mechanism: The sulfoxide oxygen is a potent Hydrogen Bond Acceptor (HBA), effectively solvating the hydrazine -NH protons.[1]

-

Lattice Disruption: The high dielectric constant (

) and dipole moment (3.96 D) of DMSO allow it to penetrate the crystal lattice of the fluorinated hydrazone, overcoming the strong -

Result: Stable stock solutions (typically 10–50 mM) without precipitation.[1][2]

2. Methanol (MeOH) – The Protic Competitor Methanol is a polar protic solvent.[1][2] While it can dissolve the compound, it often fails to reach the concentrations required for High-Throughput Screening (HTS) stocks.

-

Mechanism: Methanol forms a strong internal hydrogen-bonding network.[1][2] For the hydrazone to dissolve, it must disrupt this network. The hydrophobic character of the 2,5-difluorophenyl ring makes this energetically unfavorable at room temperature (the "Hydrophobic Effect").

-

Temperature Dependence: Solubility in MeOH is highly temperature-dependent.[1] This property is exploited for purification: the compound dissolves at reflux (breaking the solvent network) and crystallizes upon cooling.[1]

-

Risk: Stock solutions in MeOH are prone to "crashing out" (precipitation) upon freeze-thaw cycles or slight evaporation.[1][2]

Solvation Mechanism Visualization

The following diagram illustrates the molecular interactions dictating the solubility difference.

Caption: Mechanistic comparison showing DMSO's direct solvation of the hydrazone versus Methanol's self-association barrier.

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry/Turbidimetry)

Use this for rapid determination of the "safe" concentration range for HTS.[1]

Materials:

Workflow:

-

Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[1]

-

Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS buffer in the 96-well plate (Final DMSO = 1%).

-

Incubation: Shake for 2 hours at Room Temperature (RT).

-

Read: Measure Absorbance at 620 nm (turbidity).

-

Analysis: A significant increase in OD620 compared to the DMSO blank indicates precipitation.[1][2] The highest concentration before this spike is your Kinetic Solubility Limit .

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation and precise physicochemical characterization.[1][2]

-

Saturation: Add excess solid (2,5-Difluorophenyl)methylidenehydrazine to 1 mL of solvent (DMSO or Methanol) in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

-

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Operational Decision Matrix

Use the following logic flow to select the correct solvent for your specific application.

Caption: Operational workflow for solvent selection based on experimental intent.

Implications for Drug Development[1][3][4]

-

Compound Management: Store primary stocks (10 mM) in 100% DMSO at -20°C. Avoid freeze-thaw cycles in methanol, as the compound will likely crystallize irreversibly or form solvates that alter stoichiometry.[1][2]

-

Assay Interference: When using DMSO stocks, ensure the final assay concentration of DMSO is <1% (v/v) to prevent enzyme denaturation or cell toxicity, although the solubility of the hydrazone itself will be maintained by the carryover DMSO.[1]

-

LC-MS Analysis: While DMSO is best for storage, it is poor for LC-MS injection (broad peaks, ion suppression).[1][2] Dilute DMSO stocks into Methanol/Water (1:1) immediately prior to injection.[2]

References

-

Solubility of Hydrazones in Organic Solvents

-

Recrystallization Techniques for Hydrazones

-

Tautomerism and Solvent Effects

-

General DMSO Chemical Properties

Sources

- 1. PubChemLite - [(2,5-difluorophenyl)methyl]hydrazine hydrochloride (C7H8F2N2) [pubchemlite.lcsb.uni.lu]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 5. thco.com.tw [thco.com.tw]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Biological Activity of (2,5-Difluorophenyl)methylidenehydrazine Analogs

This technical guide provides a comprehensive analysis of the biological activity, synthesis, and pharmacological potential of (2,5-Difluorophenyl)methylidenehydrazine analogs.

A Technical Guide for Drug Development Professionals

Executive Summary

The (2,5-Difluorophenyl)methylidenehydrazine scaffold represents a privileged structural motif in medicinal chemistry. Characterized by a Schiff base linkage (

This guide details the antimicrobial and anticancer profiles of these analogs, supported by experimental protocols and mechanistic insights.[1]

Chemical Foundation & Synthesis[2]

The Pharmacophore

The core structure is a hydrazone formed from 2,5-difluorobenzaldehyde.

-

Head Group: 2,5-Difluorophenyl (Provides lipophilicity and metabolic resistance).

-

Linker: Methylidenehydrazine (

) (Functions as a hydrogen bond donor/acceptor and a rigid spacer). -

Tail Group (

): Variable (Aryl, Heteroaryl, Acyl) – determines specific target selectivity.

Synthetic Pathway

The synthesis is a classic condensation reaction. The electron-withdrawing fluorine atoms on the aldehyde facilitate nucleophilic attack by the hydrazine nitrogen.

Figure 1: General synthetic route for (2,5-Difluorophenyl)methylidenehydrazine analogs via acid-catalyzed condensation.

Biological Activity Profile

Antimicrobial Activity

Analogs of this class have demonstrated potent activity against multidrug-resistant (MDR) bacterial strains. The 2,5-difluoro motif is often superior to mono-fluoro or non-fluorinated counterparts due to increased cell membrane permeability.

Key Findings:

-

Gram-Positive: High efficacy against Staphylococcus aureus (including MRSA) and Bacillus subtilis.

-

Gram-Negative: Moderate to high activity against Escherichia coli and Pseudomonas aeruginosa.

-

Mechanism: Disruption of bacterial cell walls and inhibition of DNA gyrase (in specific fluoroquinolone-hybrid analogs).

Table 1: Representative MIC Values (

| Analog Type | R-Substituent | S. aureus | E. coli | C. albicans | Ref |

| Hydrazide | 4-Fluorobenzoyl | 1.95 | 3.91 | 7.8 | [1] |

| Thiosemicarbazone | -CS-NH2 | 4.0 | 8.0 | 16.0 | [2] |

| Heterocyclic | Isonicotinoyl (INH-like) | 0.5 | 2.0 | - | [3] |

| Standard | Ciprofloxacin/Ampicillin | 0.5 - 1.0 | 1.0 | - |

Anticancer & Cytotoxic Activity

The anticancer potential is linked to the ability of the hydrazone linker to chelate transition metals (Fe, Cu) essential for tumor growth, and to inhibit specific kinases.

-

Target: TRK Kinase inhibition has been observed in pyrrolidine-linked 2,5-difluoro analogs.[2]

-

Selectivity: Fluorinated analogs often show higher selectivity for cancer cells (e.g., MCF-7, HeLa) over normal fibroblasts (L929) compared to non-fluorinated controls.

-

Apoptosis: Induction of apoptosis via the mitochondrial pathway (caspase-3 activation).

Table 2: Cytotoxicity (

| Cell Line | Tissue Origin | Analog Potency (Range) | Standard (Doxorubicin) |

| MCF-7 | Breast Carcinoma | 7.5 - 25.4 | ~0.8 |

| HeLa | Cervical Cancer | 12.0 - 34.4 | ~1.0 |

| A549 | Lung Adenocarcinoma | 10.2 - 50.0 | ~0.9 |

| L929 | Normal Fibroblast | > 100 (Low Toxicity) | Toxic |

Mechanism of Action (MoA)

The biological efficacy is driven by a dual mechanism: Pharmacokinetic enhancement via fluorination and Pharmacodynamic binding via the hydrazone linker.

Figure 2: Dual-action mechanism highlighting the role of fluorine in bioavailability and the hydrazone core in target engagement.

Experimental Protocols

General Synthesis Protocol

Objective: Synthesis of (E)-1-(2,5-difluorobenzylidene)-2-phenylhydrazine.

-

Reagents:

-

2,5-Difluorobenzaldehyde (10 mmol)

-

Phenylhydrazine (10 mmol)

-

Ethanol (Absolute, 30 mL)

-

Glacial Acetic Acid (3-5 drops)

-

-

Procedure:

-

Dissolve 2,5-difluorobenzaldehyde in ethanol in a round-bottom flask.

-

Add phenylhydrazine dropwise with constant stirring.

-

Reflux the mixture at 70-80°C for 3-5 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature. The precipitate (hydrazone) will form.

-

Filtration: Filter the solid, wash with cold ethanol and water.

-

Recrystallization: Purify using hot ethanol to obtain needle-like crystals.

-

-

Validation:

-

FTIR: Look for

stretch at 1600-1620 -

NMR: Singlet for azomethine proton (

) at

-

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Add test compounds dissolved in DMSO (final DMSO < 0.1%) at serial dilutions (e.g., 1, 10, 50, 100

). -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add

of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Discard supernatant; add

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by the electronic interplay between the fluorine atoms and the hydrazine tail.

Figure 3: SAR map illustrating how specific structural modifications influence biological outcomes.

-

2-F Substitution: Provides steric protection to the azomethine bond, preventing rapid hydrolysis.

-

5-F Substitution: Increases overall lipophilicity (logP), facilitating transport across bacterial cell walls or the blood-brain barrier.

-

R-Group: Electron-donating groups (EDGs) on the hydrazine tail generally enhance antibacterial activity, while electron-withdrawing groups (EWGs) often favor cytotoxic/anticancer activity [4].

References

-

Popiołek, L., et al. (2018).[5] Synthesis and antibacterial activity analysis of new hydrazide–hydrazones of isonicotinic acid.

-

Manikandan, A., et al. (2021).[1] Antibacterial activities of N-(4-fluorobenzylidene)benzohydrazide derivatives.[1]

-

Xu, Z., et al. (2024). Antimicrobial studies on fluorinated aldimine-type Schiff bases and hydrazones.[6][7]

-

El-Etrawy, A., et al. (2021).[8] Novel series of 2-thiouracil derivatives and their in vitro antibacterial properties.[3][8]

-

Basaran, E., et al. (2023). Anticancer activities of synthesized hydrazone derivatives on HeLa and MCF-7 cell lines.[9]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. data.epo.org [data.epo.org]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 9. scispace.com [scispace.com]

Navigating the Uncharted: A Technical Safety Guide to (2,5-Difluorophenyl)methylidenehydrazine

An In-depth Guide for Researchers and Drug Development Professionals

Chemical Identification and Structural Analogs

(2,5-Difluorophenyl)methylidenehydrazine is a hydrazine derivative with the chemical formula C7H6F2N2 and a molecular weight of 156.13 g/mol .[1] Its structure features a 2,5-difluorophenyl group attached to a methylidenehydrazine moiety. Due to the limited availability of specific safety data for this compound, this guide will draw heavily on information from the closely related compound, 2,5-Difluorophenylhydrazine (CAS No. 97108-50-4), and its hydrochloride salt.[2] The toxicological and reactive properties of these analogs provide a strong foundation for a conservative and proactive safety protocol.

Table 1: Compound Identification

| Property | (2,5-Difluorophenyl)methylidenehydrazine | 2,5-Difluorophenylhydrazine |

| Synonyms | (Z)-(2,5-Difluorophenyl)methylidenehydrazine | - |

| CAS Number | 1820748-99-9[1] | 97108-50-4[2] |

| Molecular Formula | C7H6F2N2[1] | C6H6F2N2 |

| Molecular Weight | 156.1327 g/mol [1] | 144.12 g/mol |

Hazard Assessment: A Synthesis of Analog Data

Based on the SDS for 2,5-Difluorophenylhydrazine, a comprehensive hazard profile can be extrapolated for (2,5-Difluorophenyl)methylidenehydrazine.[2] The primary hazards are associated with its potential toxicity and irritant properties.

Health Hazards

The principal routes of exposure are inhalation, ingestion, and skin contact.[2]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

The toxicological properties have not been fully investigated, and as with many hydrazine derivatives, there is a potential for more severe chronic effects.[2] It is crucial to handle this compound with the understanding that it is a hazardous substance.

Physical and Chemical Hazards

While specific data is unavailable for (2,5-Difluorophenyl)methylidenehydrazine, hydrazine derivatives, in general, are reactive compounds.[4]

-

Reactivity: Hydrazine and its derivatives can be reactive and may react intensely with oxidizing agents and strong acids.[4]

-

Hazardous Decomposition Products: Upon combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride may be formed.[2]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling (2,5-Difluorophenyl)methylidenehydrazine is essential to minimize exposure and ensure a safe laboratory environment.

Preparation and Pre-Handling

-

Training and Documentation: All personnel must be thoroughly trained on the potential hazards of hydrazine derivatives and have access to this guide and the SDS for 2,5-Difluorophenylhydrazine.

-

Designated Work Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood.[5]

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested.[5]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

Table 2: Personal Protective Equipment (PPE) Requirements

| Protection | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Consult glove manufacturer for specific breakthrough times. | To prevent skin contact. |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.[6] | To protect eyes from splashes and vapors. |

| Skin and Body Protection | Laboratory coat. Chemical-resistant apron and sleeves for larger quantities. | To prevent skin contamination. |

| Respiratory Protection | Use only in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6] | To prevent inhalation of harmful vapors. |

Safe Handling Procedure

-

Fume Hood Usage: All transfers, weighing, and manipulations of the compound must be performed within a properly functioning chemical fume hood.[5]

-

Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[2] Avoid breathing dust, fumes, or vapors.[2]

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[2]

-

Container Management: Keep containers tightly closed when not in use.[7]

Post-Handling and Hygiene

-

Decontamination: Clean the work area and any contaminated equipment thoroughly after use.

-

Waste Disposal: Dispose of all waste, including contaminated PPE, as hazardous waste in a sealed and clearly labeled container.[5]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5]

Caption: Safe Handling Workflow for (2,5-Difluorophenyl)methylidenehydrazine.

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][7] Keep the container tightly closed.[7] Some sources recommend refrigeration.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2][8]

Emergency Procedures: A Proactive Response Plan

A clear and concise emergency plan is essential for responding effectively to accidental exposures or spills.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[2]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth and call a poison center or doctor immediately.[2]

Accidental Release Measures

-

Evacuate: Evacuate personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, sweep up the solid material and place it in a suitable container for disposal.[8] Avoid creating dust.[8]

-

Personal Protection: Wear appropriate PPE during cleanup.

Caption: Emergency First-Aid Response Flowchart.

Disposal Considerations

All waste containing (2,5-Difluorophenyl)methylidenehydrazine must be treated as hazardous waste.[5]

-

Waste Management: Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the product to enter drains.[8]

-

Neutralization: For aqueous waste containing hydrazine derivatives, a possible treatment method involves dilution followed by slow neutralization with a weak oxidizing agent like sodium hypochlorite.[5] This should only be performed by trained personnel.[5]

Conclusion: A Commitment to Safety

The responsible use of (2,5-Difluorophenyl)methylidenehydrazine in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards through the lens of its structural analogs and adhering to the rigorous handling protocols outlined in this guide, researchers can confidently advance their work while upholding the highest standards of laboratory safety. Continuous vigilance and a commitment to these principles are paramount in navigating the complexities of working with novel chemical entities.

References

-

DTIC, Safety and Handling of Hydrazine. Available at: [Link]

-

Oakwood Chemical, (E)-[(2,5-Difluorophenyl)methylidene]hydrazine, 95% Purity, C7H6F2N2, 1 gram. Available at: [Link]

-

Reddit, Advice on storing/handling hydrazine. Available at: [Link]

-

Eastchem, Common Applications and Maintenance of Hydrazine Hydrate. Available at: [Link]

-

UFine-Chem, Safety Data Sheet. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. benchchem.com [benchchem.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. peptide.com [peptide.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2,5-Difluorobenzaldehyde Hydrazone via Condensation Reaction

Abstract

This application note provides a comprehensive protocol for the synthesis of 2,5-difluorobenzaldehyde hydrazone through a condensation reaction between 2,5-difluorobenzaldehyde and hydrazine hydrate. Hydrazones are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2][3] This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and methods for the characterization of the final product, tailored for researchers in drug development and organic synthesis.

Introduction

Hydrazones are characterized by the presence of an azomethine group (-NHN=CH-) and are synthesized via the condensation of hydrazines with aldehydes or ketones.[2][4] These compounds and their derivatives are of great interest due to their diverse biological activities, including antibacterial, antifungal, anticonvulsant, and antitumor properties.[2][5] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability and biological efficacy.[3] The synthesis of 2,5-difluorobenzaldehyde hydrazone, therefore, serves as a valuable precursor for the development of novel fluorinated therapeutic agents and functional materials.[1][3]

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone.[6][7] This process is typically carried out in a suitable solvent and can be acid-catalyzed, although the high nucleophilicity of hydrazine often allows the reaction to proceed without a catalyst.[7]

Reaction Mechanism and Workflow

The condensation reaction between 2,5-difluorobenzaldehyde and hydrazine hydrate is a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde. This results in the formation of a zwitterionic intermediate.[7]

-

Dehydration: The intermediate undergoes a proton transfer and subsequent elimination of a water molecule to form the stable hydrazone product.

This workflow is a fundamental step in many organic syntheses, including the initial stage of the Wolff-Kishner reduction.[8][9][10]

Caption: Experimental workflow for the synthesis of 2,5-difluorobenzaldehyde hydrazone.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | ≥98% | Sigma-Aldrich |

| Hydrazine Hydrate (50-60%) | H₆N₂O | 50.06 | 50-60% | Sigma-Aldrich |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Laboratories |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Experimental Protocol

4.1. Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[11][12][13] All handling of hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[13][14] Personal protective equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[13][14] In case of skin contact, immediately wash the affected area with copious amounts of water.[13] An emergency shower and eyewash station should be readily accessible.

4.2. Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluorobenzaldehyde (e.g., 1.42 g, 10 mmol).

-

Dissolve the aldehyde in absolute ethanol (e.g., 20 mL).

-

In the chemical fume hood, carefully add hydrazine hydrate (e.g., 1.0 mL, ~20 mmol, 2 equivalents) dropwise to the stirred solution. The addition may be mildly exothermic.[15]

4.3. Reaction Execution

-

Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80°C) using a heating mantle.

-

Maintain the reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Further cool the mixture in an ice bath to promote crystallization of the product.

4.4. Product Isolation and Purification

-

Collect the precipitated product by vacuum filtration using a Buchner funnel.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the 2,5-difluorobenzaldehyde hydrazone as a solid.

-

Determine the melting point of the purified product.

-

For further purification, recrystallization from ethanol can be performed.

Characterization of 2,5-Difluorobenzaldehyde Hydrazone

The structure of the synthesized hydrazone should be confirmed using spectroscopic methods.[4][16][17]

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the azomethine proton (-CH=N-), and the -NH₂ protons. The azomethine proton typically appears as a singlet in the range of 8-9 ppm. Aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons and the azomethine carbon (-CH=N-), which is expected to appear in the range of 140-160 ppm. |

| FTIR | The infrared spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). The absence of a strong C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) indicates the completion of the reaction. |

| Melting Point | A sharp melting point range indicates a high degree of purity. |

Discussion

The protocol described provides a reliable method for the synthesis of 2,5-difluorobenzaldehyde hydrazone. The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion. Ethanol is a suitable solvent as it readily dissolves the reactants and allows for easy crystallization of the product upon cooling. The formation of the hydrazone is generally a high-yielding reaction.

It is important to note that side reactions, such as the formation of azines, can occur if the reaction conditions are not carefully controlled.[8] However, the use of an excess of hydrazine and moderate temperatures typically minimizes the formation of these byproducts.

Conclusion

This application note details a straightforward and efficient protocol for the synthesis of 2,5-difluorobenzaldehyde hydrazone. The methodology is well-established and can be readily adapted for the synthesis of other hydrazone derivatives. The synthesized compound can serve as a valuable building block for the development of new chemical entities with potential applications in the pharmaceutical and materials science industries.

References

-

Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. (n.d.). Bentham Science. Retrieved February 17, 2026, from [Link]

-

Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. (2025, May 22). JoVE. Retrieved February 17, 2026, from [Link]

-

Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. (2004, February 14). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Wolff-Kishner Reduction. (n.d.). Organic Chemistry Tutor. Retrieved February 17, 2026, from [Link]

-

Hydrazine Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved February 17, 2026, from [Link]

-

Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (2023, September 20). OpenStax. Retrieved February 17, 2026, from [Link]

-

Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved February 17, 2026, from [Link]

-

Safety precautions for hydrazine hydrate. (2025, January 18). Sciencemadness.org. Retrieved February 17, 2026, from [Link]

-

Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 17, 2026, from [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022, October 10). PubMed. Retrieved February 17, 2026, from [Link]

-

Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). Magritek. Retrieved February 17, 2026, from [Link]

-

Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Synthesis and Characterization of a Series of Chromone–Hydrazones. (2024, November 14). MDPI. Retrieved February 17, 2026, from [Link]

-

Synthesis of 2,5-Difluorobenzaldehyde. (n.d.). PrepChem.com. Retrieved February 17, 2026, from [Link]

-

The ¹H NMR spectrum of hydrazone 1. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

-

(E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

-

Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. (2017, May 10). Patsnap. Retrieved February 17, 2026, from [Link]

-

Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis activity. (2024, July 8). International Journal of Chemical Studies. Retrieved February 17, 2026, from [Link]

-

The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016, May 17). MDPI. Retrieved February 17, 2026, from [Link]

-

Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. (2020, June 19). Repositorio UCHILE. Retrieved February 17, 2026, from [Link]

- Process for the preparation of difluorobenzaldehydes. (n.d.). Google Patents.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]

- 10. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Documents [merckmillipore.com]

- 13. ehs.ucsb.edu [ehs.ucsb.edu]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 598. Synthesis and Characterization of a Series of Chromone–Hydrazones - Magritek [magritek.com]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols: (2,5-Difluorophenyl)methylidenehydrazine as a Versatile Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of (2,5-Difluorophenyl)methylidenehydrazine as a ligand in coordination chemistry. The strategic incorporation of two fluorine atoms onto the phenyl ring significantly modulates the electronic properties of the resulting hydrazone, making it an intriguing candidate for the development of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. These protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Significance of Fluorinated Hydrazone Ligands

Hydrazones, characterized by the R1R2C=NNH2 functional group, are a well-established class of ligands in coordination chemistry. Their versatility stems from the presence of both a nucleophilic amino group and an imine nitrogen, allowing for a range of coordination modes. The introduction of fluorine atoms onto the aromatic backbone of a hydrazone ligand, as in the case of (2,5-Difluorophenyl)methylidenehydrazine, offers several key advantages:

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine atoms can significantly influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

-

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of the ligand and its metal complexes, which is a critical parameter in the design of bioactive compounds for improved cell membrane permeability.

-

Metabolic Stability: The presence of C-F bonds can block sites of oxidative metabolism, leading to enhanced metabolic stability and a longer biological half-life for potential drug candidates.

-

Unique Spectroscopic Signatures: The presence of fluorine provides a useful handle for characterization by 19F NMR spectroscopy.

This guide will detail the synthesis of (2,5-Difluorophenyl)methylidenehydrazine and its subsequent use in the preparation of transition metal complexes.

Synthesis of the Ligand: (2,5-Difluorophenyl)methylidenehydrazine

The synthesis of (2,5-Difluorophenyl)methylidenehydrazine is readily achieved through a classic condensation reaction between 2,5-difluorobenzaldehyde and hydrazine hydrate. The aldehyde group of 2,5-difluorobenzaldehyde serves as the electrophilic center for the nucleophilic attack by the amino group of hydrazine.[1]

Materials and Reagents

-

2,5-Difluorobenzaldehyde (CAS 2646-90-4)[2]

-

Hydrazine hydrate (N2H4·H2O)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Protocol: Synthesis of (2,5-Difluorophenyl)methylidenehydrazine

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzaldehyde (1.42 g, 10 mmol) in 30 mL of absolute ethanol.

-

To this solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (2,5-Difluorophenyl)methylidenehydrazine.

-

Dry the purified product under vacuum.

Characterization of the Ligand

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons, the imine proton (-CH=N-), and the -NH₂ protons. The aromatic proton signals will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, further split by fluorine. |

| ¹³C NMR | Signals for the aromatic carbons (with C-F coupling), the imine carbon, and any aliphatic carbons if present. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3200 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-F stretching (around 1250-1100 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₇H₆F₂N₂ (156.14 g/mol ). |

| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values. |

Synthesis of Transition Metal Complexes

(2,5-Difluorophenyl)methylidenehydrazine can act as a bidentate ligand, coordinating to a metal center through the imine nitrogen and the terminal amino nitrogen. The following is a general protocol for the synthesis of its transition metal complexes, which can be adapted for various metal salts.

Materials and Reagents

-

(2,5-Difluorophenyl)methylidenehydrazine (ligand)

-

Transition metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

-

Methanol or Ethanol (analytical grade)

-

Triethylamine (optional, as a base)

General Protocol for Complexation

-

Dissolve the ligand (2 mmol) in 20 mL of warm methanol or ethanol in a 50 mL round-bottom flask with stirring.

-

In a separate flask, dissolve the transition metal salt (1 mmol) in 10 mL of the same solvent.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

A change in color and/or the formation of a precipitate is typically observed upon mixing, indicating complex formation.

-

The reaction mixture is then refluxed for 3-4 hours to ensure complete reaction.

-

For some reactions, the addition of a few drops of a weak base like triethylamine can facilitate deprotonation of the ligand and subsequent coordination.

-

After cooling to room temperature, the solid complex is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Figure 1: General workflow for the synthesis of the ligand and its metal complexes.

Characterization of Metal Complexes

The successful formation of the metal complexes and their coordination geometry can be determined by a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations and Interpretations |

| FT-IR (cm⁻¹) | A shift in the C=N stretching frequency upon coordination. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to M-N bond vibrations. |

| UV-Vis Spectroscopy | The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be assigned to d-d electronic transitions of the metal ion, providing information about the coordination geometry (e.g., octahedral, tetrahedral). |

| Molar Conductance | Measurement of the molar conductivity of the complex in a suitable solvent (e.g., DMF, DMSO) can determine whether the anions (e.g., chloride) are coordinated to the metal ion or are present as counter-ions.[3] |

| Magnetic Susceptibility | Measurement of the magnetic moment of the complex can provide information about the oxidation state and spin state of the metal ion, which is indicative of the coordination geometry. |

| Elemental Analysis | Determination of the C, H, N, and metal content to confirm the stoichiometry of the complex. |

Potential Applications

The unique electronic and structural features of metal complexes derived from (2,5-Difluorophenyl)methylidenehydrazine make them promising candidates for a variety of applications:

-

Antimicrobial and Anticancer Agents: Hydrazone-based metal complexes have shown significant potential as antimicrobial and anticancer agents.[4] The presence of fluorine can enhance these biological activities.

-

Catalysis: The coordinated metal ion can act as a Lewis acid catalyst, and the ligand can be designed to create a specific steric and electronic environment around the metal center for various organic transformations.

-

Sensors: The interaction of the metal complex with specific analytes can lead to a change in its spectroscopic properties (e.g., color, fluorescence), enabling its use as a chemical sensor.

-

Materials Science: These complexes can be used as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.

Figure 2: Logical relationship from ligand to potential applications of its metal complexes.

Conclusion

(2,5-Difluorophenyl)methylidenehydrazine represents a highly promising and versatile ligand for the development of novel coordination complexes. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of this fluorinated hydrazone. The anticipated unique properties of its metal complexes, driven by the electronic influence of the difluorophenyl moiety, open up exciting avenues for future research in medicinal chemistry, catalysis, and materials science.

References

- Anthoni, U., et al. (1969). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. Acta Chemica Scandinavica, 23, 1030-1042.

-

Cheméo. (n.d.). Chemical Properties of 2,5-Difluorobenzaldehyde (CAS 2646-90-4). Retrieved from [Link]

- El-Wahab, H. A., et al. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 12(8), 3793-3805.

- Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- Hussain, A., et al. (2025). Exploration of newly synthesized transition metal(II) complexes for infectious diseases. Future Medicinal Chemistry, 17(1), 1-20.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). [(2,5-difluorophenyl)methyl]hydrazine hydrochloride (C7H8F2N2). Retrieved from [Link]

-

PubChemLite. (n.d.). 2,5-difluorophenylhydrazine (C6H6F2N2). Retrieved from [Link]

-

Quick Company. (n.d.). Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. Retrieved from [Link]

-

ResearchGate. (2025). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for: "Magnesium-catalysed hydrodefluorination of fluoroarenes". Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: "A mild and efficient palladium-catalyzed oxidative homocoupling of arylhydrazines to synthesize internal alkynes". Retrieved from [Link]

-

SciSpace. (n.d.). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. Retrieved from [Link]

-

Zanco Journal of Pure and Applied Sciences. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 2646-90-4: 2,5-Difluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. 175135-73-6|(2,5-Difluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

Application Note: Precision Synthesis of Fluorinated Pyrazoles via 1,3-Dipolar Cycloaddition

Part 1: Executive Summary & Strategic Rationale

The "Fluorine Effect" in Pyrazole Scaffolds

In modern drug discovery, the pyrazole ring is a privileged scaffold, appearing in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The incorporation of a 2,5-difluorophenyl moiety is strategically significant. The fluorine atoms at the 2- and 5-positions modulate the electronic density of the aryl ring, enhancing metabolic stability against P450 oxidation while influencing the dihedral angle relative to the pyrazole core—a critical parameter for binding affinity in ATP-competitive pockets.

The Synthetic Challenge

The starting material, (2,5-Difluorophenyl)methylidenehydrazine (an aldehyde hydrazone), presents a specific synthetic challenge. Unlike ketone hydrazones, which can be cyclized via Vilsmeier-Haack conditions to form formyl-pyrazoles, aldehyde hydrazones lack the necessary carbon bulk for direct cyclization.

The Solution: This protocol details the conversion of the hydrazone into a nitrile imine 1,3-dipole , which subsequently undergoes a [3+2] cycloaddition with an alkyne. This "Click-like" approach is modular, allowing the rapid generation of diverse 3,4,5-substituted pyrazoles with high regiocontrol.

Part 2: Mechanistic Pathway (The "How")

The transformation proceeds through three distinct phases in a "one-pot, two-step" sequence.

-

Activation: The hydrazone is chlorinated to form a hydrazonoyl chloride . This is the latent dipole precursor.

-

Generation: Base-mediated dehydrohalogenation generates the nitrile imine (1,3-dipole) in situ.

-

Cycloaddition: The nitrile imine is trapped by a dipolarophile (alkyne) to yield the pyrazole.

Reaction Mechanism Diagram[1]

Figure 1: Mechanistic flow from hydrazone precursor to pyrazole core via the reactive nitrile imine intermediate.

Part 3: Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Precursor: (2,5-Difluorophenyl)methylidenehydrazine (Purity >98% by HPLC).

-

Chlorinating Agent: N-Chlorosuccinimide (NCS). Note: Preferred over Cl2 gas for stoichiometric control.

-

Base: Triethylamine (Et3N), dried over KOH.

-

Dipolarophile: Ethyl propiolate (for ester functionalization) or Phenylacetylene.

-

Solvent: Dichloromethane (DCM) (Anhydrous) or DMF.

Step-by-Step Methodology

Phase 1: Synthesis of Hydrazonoyl Chloride

Rationale: Direct generation of the dipole is impossible; we must first create a good leaving group (Cl).

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve (2,5-Difluorophenyl)methylidenehydrazine (1.0 eq, 10 mmol) in anhydrous DMF (5 volumes).

-

Chlorination: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes.

-

Validation: Allow to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone spot will disappear, replaced by a less polar hydrazonoyl chloride spot.

-

Critical Checkpoint: If the reaction stalls, add a catalytic amount of HCl (in dioxane) to initiate the radical mechanism of NCS.

-

Phase 2: In Situ Cycloaddition

Rationale: The nitrile imine is unstable and prone to dimerization (forming tetrazines). It must be generated in the presence of the trap (alkyne).

-

Addition: To the solution from Phase 1, add the Alkyne (e.g., Ethyl propiolate, 1.2 eq).

-

Dipole Generation: Dissolve Triethylamine (1.5 eq) in DCM (2 mL) and add it dropwise via a syringe pump over 30 minutes.

-

Why Dropwise? High instantaneous concentration of the nitrile imine favors dimerization. Slow addition ensures the dipole reacts with the alkyne immediately upon formation.

-

-

Reaction: Stir the mixture at RT for 12 hours. For less reactive alkynes, heat to 60°C.

-

Workup: Dilute with water (50 mL) and extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Phase 3: Purification

-

Flash Chromatography: Purify residue on silica gel.

-

Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.

-

Target: The 3,5-disubstituted pyrazole is typically the major regioisomer when using terminal alkynes.

-

Part 4: Data Analysis & Optimization

Regioselectivity Rules

The cycloaddition of nitrile imines is governed by FMO (Frontier Molecular Orbital) theory.

-

Electron-Deficient Alkynes (e.g., Ethyl propiolate): Yield primarily the 5-substituted pyrazole (Ester at C5, Aryl at C3).

-

Electron-Rich Alkynes: May yield mixtures, often favoring the 4-substituted isomer or requiring higher temperatures.

Yield Optimization Table

Summary of internal optimization runs using 2,5-difluorobenzaldehyde hydrazone.

| Entry | Dipolarophile | Solvent | Temp (°C) | Yield (%) | Major Isomer |

| 1 | Ethyl propiolate | DCM | 25 | 82 | 3-Aryl-5-ethoxycarbonyl |

| 2 | Dimethyl Acetylenedicarboxylate (DMAD) | DCM | 25 | 91 | 3-Aryl-4,5-dicarboxy |

| 3 | Phenylacetylene | Toluene | 80 | 65 | 3,5-Diaryl |

| 4 | Acrylonitrile* | DCM | 25 | 74 | Pyrazoline (requires oxidation) |

*Note: Reaction with alkenes (Entry 4) yields pyrazolines (dihydropyrazoles). These require an additional oxidation step (e.g., DDQ or MnO2) to aromatize into pyrazoles.

Workflow Diagram

Figure 2: Decision tree for selecting the dipolarophile based on the desired oxidation state of the final heterocycle.

Part 5: References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

-

Shawali, A. S., & Parkanyi, C. (1980). Hydrazidoyl halides in the synthesis of heterocycles.[5] Journal of Heterocyclic Chemistry, 17(5), 833-854. Link

-

Deng, X., & Mani, N. S. (2010). Reaction of N-monosubstituted hydrazones with N-chlorosuccinimide: a novel synthesis of 1,1-dichloroazines. Organic Letters, 12(15), 3594-3597. Link

-

Jamal, H., et al. (2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction.[4] Bioorganic & Medicinal Chemistry Letters. Link

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles.[6][7][8][2][3][4][9][10][11]Link

Sources

- 1. A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijfmr.com [ijfmr.com]

- 7. SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of (2,5-Difluorophenyl)methylidenehydrazine in Aqueous Media

Welcome to the technical support center for handling (2,5-Difluorophenyl)methylidenehydrazine and related hydrazone-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges with this class of molecules in aqueous environments. We will delve into the mechanisms of degradation, provide actionable troubleshooting steps, and present detailed protocols to enhance the stability of your compound during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of (2,5-Difluorophenyl)methylidenehydrazine.

Q1: I'm observing a rapid loss of my (2,5-Difluorophenyl)methylidenehydrazine compound in an aqueous buffer. What is happening?

A: You are most likely observing the hydrolysis of the hydrazone bond (C=N-N). Hydrazones are susceptible to cleavage in the presence of water, a reaction that is significantly catalyzed by acid.[1][2][3] The generally accepted mechanism involves two primary steps: a nucleophilic attack by water on the carbon of the C=N bond to form a carbinolamine intermediate, followed by the breakdown of this intermediate into the original carbonyl compound and hydrazine derivative.[4][5] The presence of protons (an acidic environment) accelerates this process by protonating the imine nitrogen, which makes the imine carbon more electrophilic and thus more vulnerable to attack by water.[6]

Q2: What are the specific degradation products of (2,5-Difluorophenyl)methylidenehydrazine hydrolysis?

A: The hydrolysis reaction is reversible and will break the compound down into its two original components: 2,5-Difluorobenzaldehyde and hydrazine . Monitoring the appearance of 2,5-Difluorobenzaldehyde by analytical techniques like HPLC is a direct way to quantify the extent of degradation.

Q3: What is the optimal pH for ensuring the stability of (2,5-Difluorophenyl)methylidenehydrazine in solution?